

# Technical Application Note: Precision Formulation with 4-Ethyl-2-(methylthio)thiazole

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Ethyl-2-(methylthio)thiazole

Cat. No.: B13114930

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## Chemical Identity & Organoleptic Profile[1][2]

**4-Ethyl-2-(methylthio)thiazole** is a high-potency heterocyclic sulfide. In flavor chemistry, it serves as a critical "character impact" compound for savory profiles. In medicinal chemistry, the 2-alkylthio-4-substituted thiazole core is a privileged scaffold for tubulin polymerization inhibitors and antimicrobial agents.

Property	Specification
IUPAC Name	4-Ethyl-2-(methylthio)-1,3-thiazole
Chemical Structure	Thiazole ring substituted at C4 (Ethyl) and C2 (Methylthio)
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NS <sub>2</sub>
Molecular Weight	159.27 g/mol
Organoleptic Profile	High Impact: Roasted meat, liver, metallic, sulfurous, earthy. Diluted: Nutty, vegetable-like, savory broth.
Odor Threshold	Extremely Low (< 5 ppb in water).
Solubility	Soluble in Ethanol, Propylene Glycol, MCT Oil; Insoluble in Water.

## Mechanistic Insight: The "Savory" Trigger

Unlike simple alkyl thiazoles (which bind to receptors associated with "green" or "nutty" notes), the 2-methylthio moiety acts as a potent ligand for receptors sensitive to sulfur-containing Maillard reaction products. It mimics the degradation products of cysteine and thiamine, triggering a perception of "cooked protein" or "umami depth."

## Physicochemical Stability & Handling

The critical challenge with **4-Ethyl-2-(methylthio)thiazole** is the susceptibility of the sulfide sulfur to oxidation.

### The Oxidation Cascade

Exposure to air or peroxides converts the sulfide (-S-) into a Sulfoxide (S=O) and subsequently a Sulfone (O=S=O).

- Impact: The sulfoxide is often odorless or possesses a faint, plastic-like off-note, leading to a complete loss of the desired savory profile.

## Workflow: Stability Management

Figure 1: Stability workflow emphasizing the prevention of sulfide oxidation through inert gas storage and antioxidant inclusion.

## Application Protocols: Flavor & Fragrance

Due to its extreme potency, this material must never be used neat in a final product. It requires a serial dilution approach.

### Protocol A: Preparation of Stable Stock Solutions (1%)

Objective: Create a working solution that is dosable and stable.

- Solvent Selection: Use Triethyl Citrate (TEC) or MCT Oil for flavor applications. Ethanol is acceptable for fragrance but prone to faster evaporation.
- Antioxidant Addition: Dissolve 0.05% Alpha-Tocopherol (Vitamin E) into the solvent before adding the thiazole. This acts as a scavenger for dissolved oxygen.
- Mixing: Add 1.0g of **4-Ethyl-2-(methylthio)thiazole** to 99.0g of the prepared solvent. Mix under low shear in a closed vessel to prevent volatile loss.
- Storage: Store in amber glass with a polyseal cone cap. Headspace should be purged with Nitrogen or Argon.

### Protocol B: Savory Flavor Accord (Beef Profile)

Objective: Reconstitute a boiled beef profile using the thiazole as the "meaty" anchor.

Ingredient	Parts per Thousand (ppt)	Function
4-Ethyl-2-(methylthio)thiazole (1% Stock)	5.0	The "Bloody/Liver" Note
2-Methyl-3-furanthiol (1% Stock)	2.0	Roasted/Meaty impact
Bis(2-methyl-3-furyl) disulfide	1.0	Fatty/Chicken nuance
Methional	10.0	Potato/Earthy base
Sotolon (1% Stock)	5.0	Sweet/Maple/Broth body
MCT Oil (Diluent)	q.s. to 1000	Carrier

Procedure:

- Combine non-sulfur ingredients first (Sotolon, Methional).
- Add sulfur compounds (Furanthiol, Disulfide) next.
- Add the **4-Ethyl-2-(methylthio)thiazole** last to minimize air exposure time.
- Maturation: Allow the accord to age for 48 hours at 4°C. This allows the "sulfur shock" to mellow and integrate into the lipid phase.

## Protocol C: Fragrance Modification (Oud/Vetiver Base)

Objective: Add "animalic grit" and realism to synthetic Oud bases.

- Dosage: 0.01% to 0.05% of the 1% Stock solution in the final concentrate.
- Effect: At trace levels, the metallic/earthy aspect boosts the perception of natural resin and earthy rootiness in Vetiver and Agarwood (Oud) reconstructions, masking the chemical flatness of synthetic woods like Iso E Super.

## Medicinal Chemistry & Drug Development Utility

While primarily a flavorant, the 2-alkylthio-4-arylthiazole scaffold is a validated pharmacophore in drug discovery.

## Pharmacophore Insight: Tubulin Inhibition

Research indicates that thiazoles substituted at the 2-position with a thio-ether and at the 4-position with a lipophilic group (like the ethyl or a larger aryl group) can occupy the Colchicine binding site of tubulin.

- Application: Use **4-Ethyl-2-(methylthio)thiazole** as a starting block for SAR (Structure-Activity Relationship) studies.
- Modification: The ethyl group at C4 can be brominated and coupled (Suzuki/Sonogashira) to extend the carbon skeleton, creating analogs for anti-cancer (tubulin inhibition) or anti-parasitic screening.

Figure 2: Synthetic utility of the scaffold in generating tubulin-targeting drug candidates.

## Analytical Quality Control (GC-MS)

To verify the identity and purity of **4-Ethyl-2-(methylthio)thiazole**, use the following Gas Chromatography-Mass Spectrometry parameters.

- Column: DB-5 or equivalent (Non-polar). Polar columns (DB-Wax) may cause peak tailing due to the sulfur/nitrogen interaction.
- Inlet Temp: 240°C (Do not overheat; thermal degradation risk).
- Split Ratio: 50:1 (Material is potent and easily overloads the detector).
- Key Ions (EI, 70eV):
  - m/z 159: Molecular Ion (M+) – Must be present.
  - m/z 161: M+2 Isotope peak (approx 9-10% of M+ due to two Sulfur atoms). Diagnostic for S2 compounds.
  - m/z 144: Loss of methyl group (-CH<sub>3</sub>).

- m/z 86: Thiazole ring fragment.<sup>[2][3][4][5][6]</sup>

## Safety & Regulatory

- FEMA Number: N/A (Note: Closest homologs are FEMA 3680 and 3716. Ensure regulatory compliance for specific isomer use in food; GRAS status must be verified for the exact CAS).
- Handling:
  - Stench: This material has a pervasive, clinging odor. All handling must occur in a dedicated fume hood.
  - Decontamination: Glassware should be soaked in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour to oxidize the sulfide to the odorless sulfone/sulfonate before washing.
- Toxicity: Like many thiazoles, it may be irritating to eyes and respiratory tract. LD50 (Oral, Rat) for homologous thiazoles is typically >500 mg/kg, but specific data for this isomer should be treated with caution.

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